

Spectroscopic Characterization of 2-Chloro-5-isopropoxypyrazine: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-5-isopropoxypyrazine

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-5-isopropoxypyrazine** (CAS No. 1081522-65-7).^{[1][2][3]} As a key intermediate in various synthetic applications, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document presents a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra are not publicly available, this guide offers a robust, predicted dataset based on fundamental spectroscopic principles and data from analogous structures.

Molecular Structure and Spectroscopic Overview

2-Chloro-5-isopropoxypyrazine possesses a molecular formula of $C_7H_9ClN_2O$ and a molecular weight of 172.61 g/mol.^{[1][2]} The pyrazine ring, substituted with an electron-withdrawing chlorine atom and an electron-donating isopropoxy group, creates a distinct electronic environment that is reflected in its spectroscopic signatures.

Caption: Molecular structure of **2-Chloro-5-isopropoxypyrazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following are the predicted 1H and ^{13}C NMR spectra for **2-Chloro-5-**

isopropoxypyrazine.

Predicted ^1H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrazine ring and the protons of the isopropoxy group.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Pyrazine H-3	7.9 - 8.1	Singlet	-
Pyrazine H-6	7.6 - 7.8	Singlet	-
Isopropoxy CH	4.8 - 5.0	Septet	~ 6.0
Isopropoxy CH_3	1.3 - 1.5	Doublet	~ 6.0

The downfield chemical shifts of the pyrazine protons are due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring. The isopropoxy methine proton appears as a septet due to coupling with the six equivalent methyl protons, which in turn appear as a doublet.

Caption: ^1H NMR assignments for **2-Chloro-5-isopropoxypyrazine**.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2 (C-Cl)	150 - 155
C-5 (C-O)	158 - 162
C-3	130 - 135
C-6	125 - 130
Isopropoxy CH	70 - 75
Isopropoxy CH ₃	20 - 25

The carbons directly attached to the electronegative chlorine and oxygen atoms (C-2 and C-5) are expected to be the most downfield. The chemical shifts of the pyrazine ring carbons are influenced by the substituents and the ring nitrogens.^{[4][5]}

Caption: ¹³C NMR assignments for **2-Chloro-5-isopropoxypyrazine**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
2980 - 2940	C-H stretch (aliphatic)	Medium-Strong
~3050	C-H stretch (aromatic)	Weak
1580 - 1450	C=C and C=N stretch (aromatic ring)	Medium-Strong
1250 - 1200	C-O stretch (aryl-alkyl ether)	Strong
850 - 800	C-H out-of-plane bend (aromatic)	Strong
750 - 700	C-Cl stretch	Medium-Strong

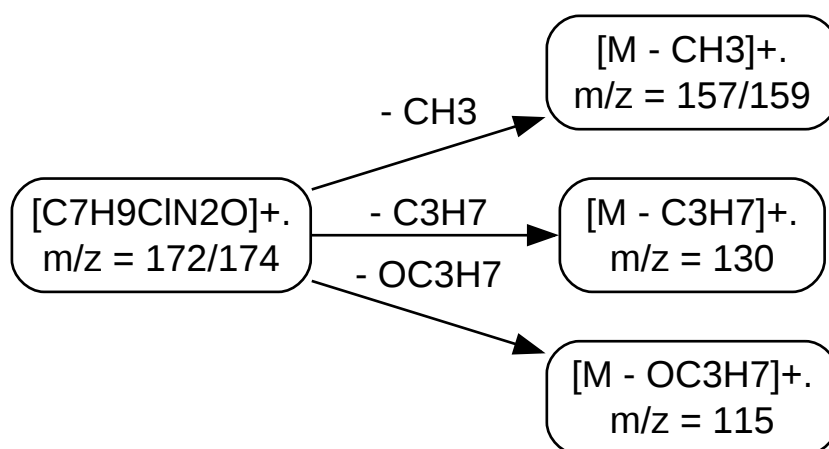
The IR spectrum is expected to be characterized by the C-H stretching vibrations of the isopropoxy group and the pyrazine ring, the characteristic aromatic ring stretching vibrations, a strong C-O stretching band for the ether linkage, and a C-Cl stretching absorption.[6][7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Interpretation
172/174	Molecular ion (M^+) peak with ~3:1 ratio due to ^{35}Cl and ^{37}Cl isotopes
157/159	Loss of CH_3
130	Loss of C_3H_7 (isopropyl group)
115	Loss of isopropoxy group (OC_3H_7)

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine. The fragmentation is likely to proceed through the loss of the isopropyl group or the entire isopropoxy moiety.



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